molecular formula C16H21N3O3 B11297999 N-tert-butyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-tert-butyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11297999
M. Wt: 303.36 g/mol
InChI Key: FCTBVGVABXZKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methyl-2-propanyl)acetamide is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methyl-2-propanyl)acetamide typically involves multiple stepsThe final step involves the acylation of the benzimidazole-dioxin intermediate with 2-methyl-2-propanyl acetamide under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methyl-2-propanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methyl-2-propanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methyl-2-propanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: Shares the benzimidazole-dioxin core but lacks the acetamide group.

    N-(2-Methyl-2-propanyl)acetamide: Contains the acetamide group but lacks the benzimidazole-dioxin core.

Uniqueness

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methyl-2-propanyl)acetamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-tert-butyl-2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C16H21N3O3/c1-10-17-11-7-13-14(22-6-5-21-13)8-12(11)19(10)9-15(20)18-16(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,18,20)

InChI Key

FCTBVGVABXZKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1CC(=O)NC(C)(C)C)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.